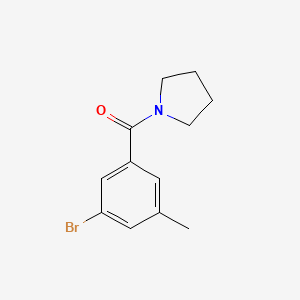
1-(3-Bromo-5-methylbenzoyl)pyrrolidine
概要
説明
1-(3-Bromo-5-methylbenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . It belongs to the class of pyrrolidine derivatives and has gained attention in the scientific community due to its potential biological activity and applications in various fields.
準備方法
The synthesis of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine typically involves the reaction of 3-bromo-5-methylbenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
1-(3-Bromo-5-methylbenzoyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Bromo-5-methylbenzoyl)pyrrolidine has several scientific research applications, including:
作用機序
The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(3-Bromo-5-methylbenzoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Bromo-4-methylbenzoyl)pyrrolidine: Similar in structure but with a different position of the methyl group on the benzoyl ring.
1-(3-Bromo-5-chlorobenzoyl)pyrrolidine: Similar in structure but with a chlorine atom instead of a methyl group on the benzoyl ring.
1-(3-Bromo-5-methylbenzoyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
生物活性
1-(3-Bromo-5-methylbenzoyl)pyrrolidine is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14BrN
- Molecular Weight : 253.15 g/mol
This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus ATCC25923 | ≤ 0.25 µg/mL | |
| Staphylococcus aureus ATCC43300 (MRSA) | ≤ 0.25 µg/mL | |
| Cryptococcus neoformans | MIC not specified |
These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.
The mechanism by which this compound exerts its antimicrobial effects involves interaction with specific molecular targets within bacterial cells. It is hypothesized that the compound disrupts cell wall synthesis or interferes with protein synthesis pathways, leading to bacterial cell death.
Study on MRSA
In a study aimed at evaluating the effectiveness of various compounds against MRSA, this compound was identified as having a low MIC value, indicating potent antibacterial activity without significant cytotoxicity to human cells. The research involved comparing this compound with established antibiotics, demonstrating its potential as an alternative treatment option for resistant bacterial infections .
Cytotoxicity Assessment
Further investigations into the cytotoxic effects of this compound showed that it has a favorable safety profile. In vitro tests on human embryonic kidney cells (HEK293) indicated that the compound exhibited minimal toxicity at concentrations effective against bacteria, supporting its potential therapeutic use .
特性
IUPAC Name |
(3-bromo-5-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-6-10(8-11(13)7-9)12(15)14-4-2-3-5-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFPPSMNZQLOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















